molecular formula C10H16O4 B2621643 4-(Oxolan-2-yl)oxane-4-carboxylic acid CAS No. 2137817-32-2

4-(Oxolan-2-yl)oxane-4-carboxylic acid

Cat. No.: B2621643
CAS No.: 2137817-32-2
M. Wt: 200.234
InChI Key: PSLHPJYOPBLVKW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid typically involves the reaction of tetrahydrofuran with a suitable carboxylic acid derivative under controlled conditions. One common method includes the use of a catalyst to facilitate the ring-opening and subsequent formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxolan-2-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(Oxolan-2-yl)oxane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: Similar in structure but lacks the oxane ring.

    Oxane-4-carboxylic acid: Contains the oxane ring but not the oxolan ring.

    2-Oxolane-4-carboxylic acid: Similar but with different ring positions.

Uniqueness: 4-(Oxolan-2-yl)oxane-4-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-(oxolan-2-yl)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLHPJYOPBLVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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